molecular formula C22H25N3O4S2 B2738295 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 851080-76-7

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Cat. No.: B2738295
CAS No.: 851080-76-7
M. Wt: 459.58
InChI Key: BGKGSPLGQIWLLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were treated with 1-(2-chloroethyl) piperidine hydrochloride and 4-(2-chloroethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C22H26N4O4S2 and it has a molecular weight of 474.59. The structure was analyzed based on IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

The synthesized compounds were evaluated for anti-inflammatory activity. Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Scientific Research Applications

Morphology Control in Solar Cells

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide contributes significantly to morphology control in polycarbazole-based bulk heterojunction solar cells. Incremental increases in dimethyl sulfoxide in the solution of the polymer poly[N-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)] (PCDTBT) led to improved domain structure and hole mobility. This improvement in morphology resulted in enhanced photovoltaic performance, increasing the power conversion efficiency of the solar cells (Chu et al., 2011).

Herbicidal Activities

The compound has been utilized in the field of herbicide development. A study involved synthesizing a series of compounds, including N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides, to assess herbicidal activities. The research indicated that these compounds, related to this compound, showed promising activity against a range of species, thus providing a potential lead for further herbicidal development (Ren et al., 2000).

Antitumor Properties

Some derivatives of this compound have been explored for their antitumor properties. These compounds have shown promising results in inhibiting tumor growth and cancer cell proliferation. Studies demonstrate that certain derivatives exhibited significant in vitro antitumor activity against various cancer cell lines, suggesting potential for future development as anticancer agents (Horishny et al., 2020).

Antiviral Activities

Derivatives of this compound have also been investigated for their antiviral properties. For instance, novel 3-sulphonamido-quinazolin-4(3H)-one derivatives, structurally related to this compound, have shown efficacy against respiratory and biodefense viruses. This demonstrates the compound's potential in the development of antiviral medications (Selvam et al., 2007).

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-13-9-14(2)20-19(10-13)23-22(30-20)24-21(26)17-5-7-18(8-6-17)31(27,28)25-11-15(3)29-16(4)12-25/h5-10,15-16H,11-12H2,1-4H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKGSPLGQIWLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC(=CC(=C4S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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